7-Ethoxycoumarin-d5

Übersicht

Beschreibung

7-Ethoxycoumarin-d5: is a deuterated form of 7-ethoxycoumarin, where five hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled internal standard in various biochemical assays. It is a member of the coumarin family, which is known for its diverse biological activities and applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxycoumarin-d5 typically involves the deuteration of 7-ethoxycoumarin. The process begins with the preparation of 7-ethoxycoumarin through the ethylation of 7-hydroxycoumarin. The deuteration step involves the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic labeling .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Ethoxycoumarin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 7-hydroxycoumarin-d5.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: 7-Hydroxycoumarin-d5.

Reduction: Various reduced forms depending on the specific reaction conditions.

Substitution: A range of substituted coumarin derivatives.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

One of the prominent applications of 7-Ethoxycoumarin-d5 is in the study of cytochrome P450 enzyme activity. It serves as a substrate for the determination of O-deethylase activity, which is a marker for assessing liver function and drug metabolism.

- Table 1: Cytochrome P450 Activity Measurement Using this compound

| Enzyme Type | Activity Level (Control) | Activity Level (Cirrhosis) |

|---|---|---|

| CYP1A | 100% | 30% |

| CYP2D | 100% | 70% |

| CYP3A | 100% | 30% |

This table illustrates the significant reduction in enzyme activity observed in cirrhotic models compared to controls, highlighting the utility of this compound in evaluating liver dysfunction .

Anticancer Research

Recent studies have explored the potential anticancer properties of coumarin derivatives, including those related to this compound. It has been shown that certain coumarin compounds exhibit selective cytotoxicity against various cancer cell lines.

- Table 2: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 6.0 |

| Compound B | MDA-MB-231 | 2.3 |

| Compound C (this compound) | MCF-10A | Not Active |

This data suggests that while some derivatives show promise against breast cancer cell lines, the specific role of this compound requires further investigation .

Toxicology and Environmental Health

In toxicological assessments, this compound is employed to evaluate chemical toxicity and metabolic pathways. It helps in elucidating the mechanisms through which environmental chemicals exert their effects on biological systems.

- Case Study: Gene-Environment Interactions

A study utilized this compound to assess gene pathways related to sensitivity or resistance to chemical toxicity, demonstrating its role in understanding complex interactions between environmental factors and genetic predispositions .

Wirkmechanismus

The primary mechanism of action of 7-ethoxycoumarin-d5 involves its metabolism by cytochrome P450 enzymes. The compound undergoes O-deethylation to form 7-hydroxycoumarin-d5, which can be detected and quantified using spectrofluorometric methods. This reaction is used to monitor the activity of various cytochrome P450 enzymes in different tissues .

Vergleich Mit ähnlichen Verbindungen

7-Ethoxycoumarin: The non-deuterated form of 7-ethoxycoumarin-d5.

7-Hydroxycoumarin: A metabolite formed from the oxidation of 7-ethoxycoumarin.

Umbelliferone: A naturally occurring coumarin with similar structural features

Uniqueness: this compound is unique due to its stable isotope labeling, which makes it an ideal internal standard for quantitative analysis in mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for accurate differentiation from non-labeled compounds .

Biologische Aktivität

7-Ethoxycoumarin-d5 is a deuterium-labeled derivative of 7-Ethoxycoumarin, primarily utilized in scientific research to study the biological activity of cytochrome P450 (CYP450) enzymes. This compound is significant in pharmacological studies due to its role as a substrate in enzyme assays, its metabolic pathways, and its potential therapeutic applications.

Target of Action:

this compound acts as a substrate for various CYP450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound undergoes multiple metabolic transformations, including O-deethylation, glucuronidation, and sulfation, among others .

Mode of Action:

The primary metabolic pathway involves the conversion of this compound to 7-hydroxycoumarin through CYP450-mediated O-deethylation. This transformation is essential for assessing the activity of different CYP450 isoforms in vitro and in vivo .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its interaction with CYP450 enzymes. Key parameters include:

- Absorption: Rapid absorption following administration.

- Distribution: Widely distributed in tissues due to its lipophilicity.

- Metabolism: Primarily metabolized by CYP1A2, 2A6, and other isoforms.

- Excretion: Metabolites are excreted mainly via urine and bile .

Cellular Effects

This compound has been shown to influence cellular processes significantly. It modulates the activity of CYP450 enzymes, affecting drug metabolism and detoxification pathways. In vitro studies indicate that it can alter gene expression related to metabolic enzymes .

Molecular Mechanism

The molecular interactions of this compound involve binding with various biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in cellular signaling pathways and gene regulation .

Research Applications

This compound is widely used in various research fields:

- Enzyme Assays: It serves as a prototypic substrate for monitoring CYP450 activity across different species, including humans, rats, and dogs .

- Pharmacology: Investigated for its potential therapeutic effects and as a probe in drug metabolism studies .

- Toxicology: Utilized to study the bioactivation of compounds and the formation of reactive metabolites that may contribute to toxicity .

In Vitro Metabolism Studies

A study involving human, monkey, dog, and rat hepatocytes demonstrated significant species differences in the metabolism of this compound. The metabolites identified included various conjugates formed through oxidative ring-opening and glutathionation processes. A total of 28 metabolites were characterized using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques .

Table 1: Metabolites Identified from this compound

| Metabolite | Pathway | Species Studied |

|---|---|---|

| M1 | O-deethylation | Human |

| M2 | Glucuronidation | Monkey |

| M3 | Sulfation | Dog |

| M4 | Oxidative ring-opening | Rat |

| ... | ... | ... |

Eigenschaften

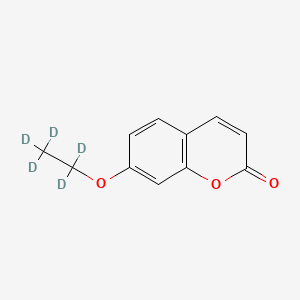

IUPAC Name |

7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFAQMGORKPVDH-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747739 | |

| Record name | 7-[(~2~H_5_)Ethyloxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189956-39-5 | |

| Record name | 7-[(~2~H_5_)Ethyloxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.